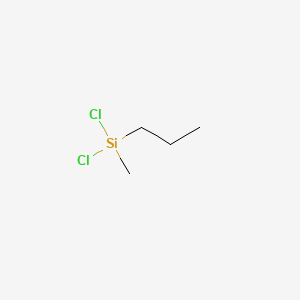

Methylpropyldichlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methylpropyldichlorosilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms and one methyl and one propyl group. Its chemical formula is . This compound is part of a larger class of silanes, which are silicon-based compounds that often serve as intermediates in the synthesis of various materials, including polymers and coatings. Methylpropyldichlorosilane is particularly noted for its reactivity due to the presence of chlorosilane functionalities, which can engage in further

Dichloro(methyl)propylsilane is a flammable liquid []. It is also a corrosive substance and can react with water to release hydrochloric acid fumes, which are irritating to the skin, eyes, and respiratory system []. Exposure to dichloro(methyl)propylsilane can cause irritation and burns to the skin and eyes.

Precursor for Organosilicon Materials

Dichloro(methyl)propylsilane possesses a silicon atom bonded to two chlorine atoms and a propyl chain with a methyl group. This structure makes it a potential precursor for the synthesis of various organosilicon materials. By reacting it with other organometallic compounds or undergoing further functionalization, researchers might explore its use in creating new:

Organic Synthesis

The presence of reactive chlorine atoms on the molecule allows for potential applications in organic synthesis. Researchers might investigate its use in:

Study of Silicon-Chlorine Bond Reactivity

Dichloro(methyl)propylsilane can serve as a model compound for studying the reactivity of silicon-chlorine bonds. This research could be relevant for understanding reaction mechanisms and developing new synthetic strategies involving organosilicon compounds .

- Hydrolysis: When exposed to water, it reacts to form silanol and hydrochloric acid:

- Condensation Reactions: It can react with other silanes or silanols to form siloxane linkages, contributing to the synthesis of silicone polymers.

- Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to the formation of various organosilicon compounds.

Methylpropyldichlorosilane can be synthesized through several methods:

- Direct Chlorination: This involves the chlorination of methylpropylsilane using chlorine gas under controlled conditions.

- Reaction of Methylchlorosilane with Propyl Grignard Reagent: This method involves reacting methylchlorosilane with a propyl Grignard reagent, allowing for the introduction of the propyl group.

- Hydrosilylation: The addition of a hydrosilane to an alkene can also yield methylpropyldichlorosilane through a hydrosilylation reaction.

Methylpropyldichlorosilane has several applications across various industries:

- Silicone Production: It serves as an intermediate in the production of silicone polymers and resins.

- Surface Treatments: Used in coatings and surface treatments to enhance water repellency and durability.

- Adhesives and Sealants: It contributes to formulations for adhesives and sealants due to its reactivity and bonding capabilities.

Studies on the interactions of methylpropyldichlorosilane with other compounds primarily focus on its reactivity in forming siloxanes and other silanes. The compound's ability to react with nucleophiles makes it valuable in synthesizing more complex organosilicon structures. Its hydrolysis products can also interact with various substrates, influencing their properties.

Methylpropyldichlorosilane shares similarities with other chlorinated silanes. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Dimethyldichlorosilane | Contains two methyl groups; commonly used in silicone synthesis. | |

| Methyldichlorosilane | Contains one methyl and one ethyl group; used similarly in silicone production. | |

| Ethylpropyldichlorosilane | Contains ethyl and propyl groups; used for similar applications but with different physical properties. |

Uniqueness

Methylpropyldichlorosilane is unique due to its specific combination of a methyl and a propyl group, which influences its reactivity and the types of products it can generate compared to other chlorinated silanes. This unique structure allows for tailored applications in various chemical processes, particularly in silicone chemistry where specific chain lengths and branching can significantly affect material properties.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 43 of 47 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive